
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol is a chiral organic compound with a complex structure It features a phenyl group attached to a pentane backbone, with two hydroxyl groups and a methoxymethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and 1,3-dihydroxy-5-pentanol.
Formation of the Pentane Backbone: The pentane backbone is constructed through a series of reactions, including aldol condensation and reduction.
Introduction of the Methoxymethoxy Group: The methoxymethoxy group is introduced via a protection-deprotection strategy using methoxymethyl chloride and a base such as sodium hydride.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (3S,5R) enantiomer.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of azides or thiol derivatives.
Applications De Recherche Scientifique
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of chiral molecules with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule.
Comparaison Avec Des Composés Similaires
- (3S,5R)-3,5-Bis(methoxymethoxy)-7-octyne-1-ene
- (3S,4S,5R)-5-{[(1R,2R,8aS)-2-(methoxymethoxy)-2,5,5,8a-tetramethyl-decahydronaphthalen-1-yl]methyl}-4-methyloxolan-3-yl acetate
- (3S,4R,5R,6S)-3-(methoxymethoxy)-2,4,6-trimethylpentadec-7-yn-5-ol
Comparison: (3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol is unique due to its specific chiral centers and functional groups
Propriétés
Numéro CAS |
923037-03-0 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
(3S,5R)-5-(methoxymethoxy)-5-phenylpentane-1,3-diol |
InChI |
InChI=1S/C13H20O4/c1-16-10-17-13(9-12(15)7-8-14)11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3/t12-,13+/m0/s1 |
Clé InChI |
NNCHZAJJWNZSDU-QWHCGFSZSA-N |
SMILES isomérique |
COCO[C@H](C[C@H](CCO)O)C1=CC=CC=C1 |
SMILES canonique |
COCOC(CC(CCO)O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


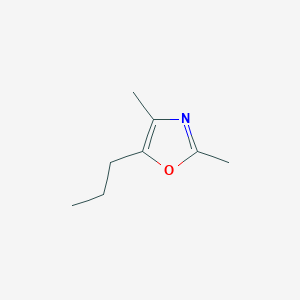

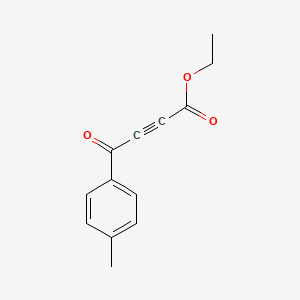
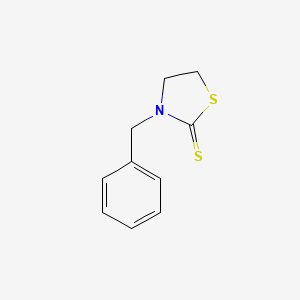

![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
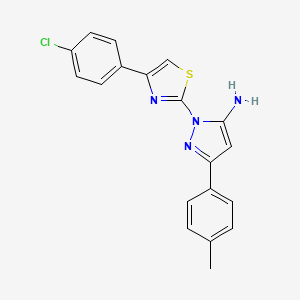
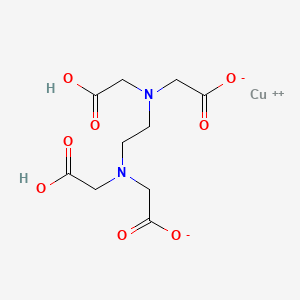
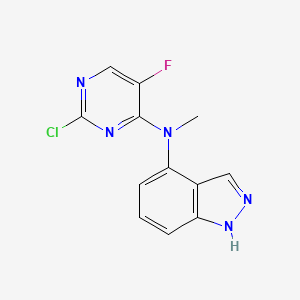
![4-[(2-Methoxynaphthalen-1-yl)methylideneamino]benzenesulfonamide](/img/structure/B14173200.png)
![2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B14173202.png)
![2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B14173209.png)
![[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene](/img/structure/B14173228.png)
![9-[5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B14173231.png)
